molecular formula C11H13BrSi B099203 (4-Bromophenylethynyl)trimethylsilane CAS No. 16116-78-2

(4-Bromophenylethynyl)trimethylsilane

Cat. No. B099203
Key on ui cas rn: 16116-78-2
M. Wt: 253.21 g/mol
InChI Key: RNMSGCJGNJYDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04912097

Procedure details

Dropwise over 30 minutes, 26.4 g of p-bromophenyl acetylene in solution in 100 ml of tetrahydrofuran were added to 215 ml of the magnesium compound solution prepared above and the reaction was lively and immediately was accompanied by an evolution of ethane and a rise in temperature. The temperature was brought back to 15°-20° C. and stirring was continued for 10 minutes. Over 5 minutes, 20 ml of chlorotrimethylsilane was added dropwise and after allowing the temperature to return to the ambient and stirring for 30 minutes, the reaction medium was diluted by the addition of 200 ml of a saturated aqueous solution of NH4Cl, followed by decanting and extracting with tetrahydrofuran. The extracts were washed with salted water, dried and concentrated to dryness by distilling under reduced pressure. The oily residue was taken up in 150 ml of methanol and crystallization was initated. The crystals were separated, washed and dried to obtain 18.67 g of p-bromophenylethynyl trimethylsilane melting at about 65° C.
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
saturated aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[CH:9])=[CH:4][CH:3]=1.[Mg].CC.Cl[Si:14]([CH3:17])([CH3:16])[CH3:15].[NH4+].[Cl-]>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][Si:14]([CH3:17])([CH3:16])[CH3:15])=[CH:4][CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
26.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C#C
Name
Quantity
215 mL
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Four
Name
saturated aqueous solution
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared above and the reaction
CUSTOM
Type
CUSTOM
Details
was brought back to 15°-20° C.
WAIT
Type
WAIT
Details
was continued for 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
Over 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
by decanting
EXTRACTION
Type
EXTRACTION
Details
extracting with tetrahydrofuran
WASH
Type
WASH
Details
The extracts were washed with salted water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISTILLATION
Type
DISTILLATION
Details
by distilling under reduced pressure
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
The crystals were separated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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